Nisoxetine hydrochloride, (-)-

Description

BenchChem offers high-quality Nisoxetine hydrochloride, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nisoxetine hydrochloride, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.

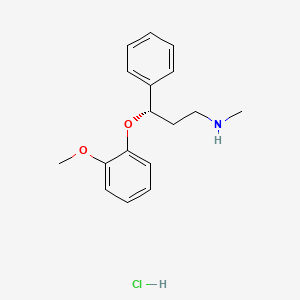

Structure

3D Structure of Parent

Properties

CAS No. |

114446-54-7 |

|---|---|

Molecular Formula |

C17H22ClNO2 |

Molecular Weight |

307.8 g/mol |

IUPAC Name |

(3S)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H/t15-;/m0./s1 |

InChI Key |

LCEURBZEQJZUPV-RSAXXLAASA-N |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Nisoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nisoxetine (B1678948) hydrochloride is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been instrumental as a research tool for elucidating the role of the noradrenergic system in various physiological and pathological processes. This document provides a comprehensive overview of the core mechanism of action of nisoxetine, its binding characteristics, and the experimental methodologies used to characterize its pharmacological profile.

Core Mechanism of Action: Selective Inhibition of the Norepinephrine Transporter (NET)

The primary mechanism of action of nisoxetine hydrochloride is the high-affinity, selective inhibition of the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. The NET is an integral membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating noradrenergic neurotransmission.

By binding to the NET, nisoxetine blocks this reuptake process. This leads to an increased concentration and prolonged residence time of norepinephrine in the synaptic cleft, resulting in enhanced and sustained activation of both presynaptic and postsynaptic adrenergic receptors. This potentiation of noradrenergic signaling is the fundamental basis of nisoxetine's pharmacological effects.

Signaling Pathway

The signaling pathway affected by nisoxetine is direct and focused on the modulation of norepinephrine levels. The process can be visualized as follows:

Nisoxetine Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoxetine (B1678948) hydrochloride, a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), has played a pivotal role in neuropharmacological research. Though initially investigated as an antidepressant, its high affinity and selectivity for the norepinephrine transporter (NET) have established it as a critical tool for studying the noradrenergic system. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to nisoxetine hydrochloride. Quantitative data are summarized for comparative analysis, and detailed methodologies for its synthesis and characterization are presented.

Discovery and Historical Context

Nisoxetine, with the developmental code name LY-94939, was first synthesized in the early 1970s at the research laboratories of Eli Lilly and Company.[1] The discovery emerged from a research program aimed at developing antidepressants with a more favorable side-effect profile than the tricyclic antidepressants (TCAs) available at the time. The program was initiated by medicinal chemist Bryan B. Molloy and pharmacologist Robert Rathbun.[1]

The scientific rationale was rooted in the monoamine hypothesis of depression, which posited that deficits in neurotransmitters like norepinephrine and serotonin (B10506) were key etiological factors. The researchers at Lilly explored a series of phenoxyphenylpropylamines, leading to the identification of nisoxetine as a potent and selective inhibitor of norepinephrine reuptake.[1] Preclinical studies in the mid-1970s confirmed its efficacy in blocking norepinephrine uptake in brain synaptosomes with minimal activity at serotonin or dopamine (B1211576) transporters.[1] Despite promising preclinical data, nisoxetine was never marketed as an antidepressant. The research program that spawned nisoxetine also led to the discovery of fluoxetine (B1211875) (Prozac®), a selective serotonin reuptake inhibitor (SSRI), which ultimately became a blockbuster drug.[1]

Physicochemical Properties

Nisoxetine hydrochloride is the hydrochloride salt of nisoxetine. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (RS)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine hydrochloride |

| Molecular Formula | C₁₇H₂₂ClNO₂ |

| Molecular Weight | 307.82 g/mol |

| CAS Number | 57754-86-6 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water (up to 100 mM) and ethanol |

| Melting Point | Data not consistently available |

Synthesis of Nisoxetine Hydrochloride

Chemoenzymatic Synthesis

This method utilizes a lipase-catalyzed resolution of a key intermediate to achieve enantioselectivity.

Logical Flow of Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis of nisoxetine hydrochloride.

Experimental Protocol: Chemoenzymatic Synthesis

-

Enzymatic Resolution of 3-chloro-1-phenylpropan-1-ol:

-

Dissolve racemic 3-chloro-1-phenylpropan-1-ol in an organic solvent (e.g., hexane).

-

Add vinyl butanoate as the acyl donor.

-

Introduce immobilized lipase B from Candida antarctica (CAL-B) as the biocatalyst.

-

Incubate the mixture with agitation at a controlled temperature (e.g., 30°C) and monitor the reaction progress until approximately 50% conversion is achieved.

-

Separate the enzyme by filtration.

-

The unreacted (S)-3-chloro-1-phenylpropan-1-ol and the product, (R)-3-chloro-1-phenylpropyl butanoate, can be separated by chromatography. The (R)-butanoate can be hydrolyzed to obtain (R)-3-chloro-1-phenylpropan-1-ol.

-

-

Williamson Ether Synthesis:

-

To a solution of (S)-3-chloro-1-phenylpropan-1-ol and guaiacol (2-methoxyphenol) in a suitable aprotic solvent (e.g., anhydrous THF), add a strong base such as sodium hydride (NaH) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the resulting 3-(2-methoxyphenoxy)-1-phenylpropan-1-ol by column chromatography.

-

-

Mesylation of the Alcohol:

-

Dissolve the 3-(2-methoxyphenoxy)-1-phenylpropan-1-ol in a chlorinated solvent (e.g., dichloromethane) and cool to 0°C.

-

Add a tertiary amine base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0°C for a few hours.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure to yield 3-(2-methoxyphenoxy)-1-phenylpropyl methanesulfonate.

-

-

Amination:

-

Dissolve the methanesulfonate intermediate in an appropriate solvent (e.g., ethanol) in a sealed reaction vessel.

-

Add an excess of aqueous methylamine solution.

-

Heat the mixture at an elevated temperature (e.g., 130°C) for several hours.

-

After cooling, concentrate the reaction mixture and purify the crude product by column chromatography to obtain nisoxetine free base.

-

-

Salt Formation:

-

Dissolve the purified nisoxetine free base in a suitable solvent (e.g., diethyl ether).

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., ethereal HCl).

-

The nisoxetine hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

-

Mechanism of Action and Signaling Pathway

Nisoxetine exerts its pharmacological effects by selectively inhibiting the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This is achieved by binding with high affinity to the norepinephrine transporter (NET). The inhibition of NET leads to an increased concentration and prolonged duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Norepinephrine Reuptake Inhibition by Nisoxetine

References

(-)-Nisoxetine Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Nisoxetine hydrochloride, the (S)-enantiomer of nisoxetine (B1678948), is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI). Originally investigated as an antidepressant, it is now primarily utilized as a standard research tool to study the norepinephrine transporter (NET). Its high affinity and selectivity for the NET make it an invaluable pharmacological agent for neuroscience research, particularly in studies related to mood disorders, cognitive function, and neurochemical pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for (-)-Nisoxetine hydrochloride, intended for professionals in research and drug development.

Chemical Structure and Identification

(-)-Nisoxetine is a secondary amino compound belonging to the class of phenoxyphenylpropylamines. The hydrochloride salt is the commonly used form in research settings.

IUPAC Name: (3S)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride

Stereochemistry: As the levorotatory isomer, (-)-Nisoxetine corresponds to the (S)-enantiomer. It is important to note that the (R)-isomer has been shown to possess approximately 20 times greater affinity for the norepinephrine transporter (NET) than the (S)-isomer.[1] Much of the commercially available nisoxetine is a racemic mixture.

| Identifier | Value |

| CAS Number | 114446-54-7 |

| Molecular Formula | C₁₇H₂₂ClNO₂ |

| Canonical SMILES | CNCC--INVALID-LINK--OC2=CC=CC=C2OC.Cl |

| InChI Key | LCEURBZEQJZUPV-GFCCVEGCSA-N |

Physicochemical Properties

The following table summarizes the key physicochemical properties of (-)-Nisoxetine hydrochloride. Data for the more common racemic (±)-nisoxetine hydrochloride is also included for comparison where available.

| Property | Value | Reference |

| Molecular Weight | 307.82 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Data not available in cited literature | |

| Solubility | Water: 20 mg/mL; Soluble to 100 mMEthanol: 50 mg/mLDMSO: 45 mg/mL (Sonication recommended) | [2][5][6][7] |

| Purity (Typical) | ≥98% (HPLC) | [2][3] |

Spectroscopic and Chromatographic Data

Accurate characterization of (-)-Nisoxetine hydrochloride is essential for its use in research. Below are spectroscopic data and a representative analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following chemical shifts have been reported for the free base of (S)-Nisoxetine.[8] The hydrochloride salt would exhibit shifts, particularly for protons near the amine group.

Table 1: ¹H and ¹³C NMR Data for (S)-Nisoxetine (Free Base) [8]

| ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) | Assignment |

| 7.20-7.45 (m) | Phenyl Protons | 141.0 | Phenyl C-1 |

| 6.80-7.00 (m) | o-methoxyphenoxy Protons | 128.8 | Phenyl C-2, C-6 |

| 5.25 (dd) | CH-O | 128.1 | Phenyl C-3, C-5 |

| 3.82 (s) | OCH₃ | 127.8 | Phenyl C-4 |

| 2.70 (t) | CH₂-N | 150.2 | o-methoxyphenoxy C-1 |

| 2.40 (s) | N-CH₃ | 147.4 | o-methoxyphenoxy C-2 |

| 2.15 (m) | CH₂-CH₂-N | 121.8 | o-methoxyphenoxy C-3 |

| 120.7 | o-methoxyphenoxy C-4 | ||

| 116.6 | o-methoxyphenoxy C-5 | ||

| 112.0 | o-methoxyphenoxy C-6 | ||

| 78.0 | CH-O | ||

| 55.9 | OCH₃ | ||

| 48.1 | CH₂-N | ||

| 36.8 | N-CH₃ | ||

| 35.2 | CH₂-CH₂-N |

Note: Spectra were reported in a synthesis paper without specifying solvent or frequency. A certificate of analysis for the hydrochloride salt confirms the ¹H NMR spectrum is consistent with the structure.[4]

Mass Spectrometry (MS)

LC-MS analysis provides confirmation of the molecular weight and fragmentation pattern.

-

Method: Electrospray Ionization (ESI), Positive Mode

-

Precursor Ion [M+H]⁺: 272.164 m/z[9]

-

Major Fragment Ions (HCD): 148.11, 209.36, 53.54 m/z[9]

Infrared (IR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for determining the purity and concentration of (-)-Nisoxetine hydrochloride. While a specific validated method for nisoxetine was not found in the searched literature, the following protocol, developed for the structurally related compound fluoxetine (B1211875) hydrochloride, serves as a representative example.

Table 2: Representative RP-HPLC Method for Analysis

| Parameter | Condition |

| Column | Zorbax eclipse plus-C8 (250x4.6 mm, 5µm) |

| Mobile Phase | Isocratic mixture of diethylamine (B46881) buffer (pH 3.5, adjusted with orthophosphoric acid) and acetonitrile (B52724) (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 227 nm |

| Injection Volume | 20 µL |

| Temperature | Room Temperature |

This method was validated for fluoxetine according to ICH guidelines for linearity, accuracy, precision, and specificity and should be fully validated for nisoxetine before use.

Mechanism of Action and Signaling Pathway

(-)-Nisoxetine hydrochloride exerts its effect by selectively inhibiting the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1] This inhibition leads to an increased concentration and prolonged duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.[1]

The affinity of nisoxetine for NET is very high, with reported Ki values around 0.8 nM to 5.1 nM for the racemate.[1][5] It is highly selective for NET over the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).[5]

Experimental Protocols: Radioligand Binding Assay

A common application of nisoxetine is in competitive binding assays to determine the affinity of test compounds for the norepinephrine transporter. Tritiated nisoxetine ([³H]-Nisoxetine) is a widely used radioligand for this purpose.

Objective

To determine the binding affinity (Ki) of a test compound for the human norepinephrine transporter (hNET) by measuring its ability to displace [³H]-Nisoxetine from cell membranes expressing hNET.

Materials

-

Cell Membranes: From HEK293 or CHO cells stably expressing hNET.

-

Radioligand: [³H]-Nisoxetine (Specific Activity: ~70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Non-specific Control: Desipramine (10 µM).

-

Filtration: Glass fiber filter mats (e.g., Whatman GF/B) and a cell harvester.

-

Detection: Liquid scintillation cocktail and a liquid scintillation counter.

Procedure

-

Membrane Preparation: Homogenize hNET-expressing cells in ice-cold Assay Buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh Assay Buffer. Determine protein concentration (e.g., via Bradford assay).

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: Add Assay Buffer, [³H]-Nisoxetine (final concentration ~1 nM), and the membrane preparation (20-40 µg protein).

-

Non-specific Binding: Add Desipramine (10 µM), [³H]-Nisoxetine (~1 nM), and membranes.

-

Test Compound: Add serial dilutions of the test compound, [³H]-Nisoxetine (~1 nM), and membranes.

-

-

Incubation: Incubate the plate for 2-3 hours at 4°C.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]-Nisoxetine used and Kd is its dissociation constant for NET.

Conclusion

(-)-Nisoxetine hydrochloride is a cornerstone tool for pharmacological research into the noradrenergic system. A thorough understanding of its chemical structure, properties, and appropriate analytical methods is paramount for ensuring the validity and reproducibility of experimental results. This guide provides the foundational technical data required by researchers to effectively utilize this potent and selective norepinephrine transporter inhibitor in their studies.

References

- 1. revvity.com [revvity.com]

- 2. shimadzu.com [shimadzu.com]

- 3. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Nisoxetine hydrochloride | Noradrenaline transporter | TargetMol [targetmol.com]

- 6. wjpmr.com [wjpmr.com]

- 7. researchgate.net [researchgate.net]

- 8. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. jocpr.com [jocpr.com]

The Role of Nisoxetine as a Selective Norepinephrine Reuptake Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoxetine (B1678948), a phenoxyphenylpropylamine derivative, is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1] Originally investigated as an antidepressant, it did not see clinical application but has become an invaluable tool in neuroscience research for its high affinity and selectivity for the norepinephrine transporter (NET).[1] This technical guide provides an in-depth overview of nisoxetine's core pharmacology, mechanism of action, and the experimental protocols used to characterize its activity. Quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Nisoxetine, with the developmental code name LY-94939, was synthesized in the early 1970s at the Lilly research laboratories.[1] It is a racemic compound, with the (R)-isomer possessing approximately 20 times greater affinity for the norepinephrine transporter than the (S)-isomer.[1] Its primary mechanism of action involves the blockade of the norepinephrine transporter, leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[2] This targeted action, with minimal affinity for other monoamine transporters and neurotransmitter receptors, makes nisoxetine a highly selective tool for studying the role of norepinephrine in various physiological and pathological processes.[1][3]

Mechanism of Action and Signaling Pathway

Nisoxetine exerts its effects by binding to the norepinephrine transporter (NET), a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft.[2] By inhibiting NET, nisoxetine effectively increases the concentration and prolongs the residence time of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[2] This leads to increased activation of postsynaptic α- and β-adrenergic receptors, which are G-protein coupled receptors that trigger downstream intracellular signaling cascades.

Quantitative Pharmacological Data

The potency and selectivity of nisoxetine have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Potency of Nisoxetine

| Parameter | Species | Tissue/System | Value | Reference |

| Ki (NET) | Human | - | 0.8 nM | [1] |

| Kd ([3H]nisoxetine) | Rat | Cerebral Cortex Homogenates | 0.7 nM | [4] |

| Kd ([3H]nisoxetine) | Human | Placental NET | 13.8 ± 0.4 nM | [1] |

| Bmax ([3H]nisoxetine) | Rat | Cerebral Cortex Homogenates | 12 fmol/mg protein | [1] |

| Bmax ([3H]nisoxetine) | Human | Placental NET | 5.1 ± 0.1 pmol/mg protein | [1] |

| IC50 (NE Uptake) | - | - | 1 nM | [5] |

Table 2: Selectivity Profile of Nisoxetine

| Transporter | Selectivity Ratio (vs. NET) | Reference |

| Serotonin Transporter (SERT) | ~1000-fold less potent | [1] |

| Dopamine Transporter (DAT) | ~400-fold less potent | [1] |

Experimental Protocols

The characterization of nisoxetine's pharmacological profile relies on a set of standardized experimental protocols. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for NET Affinity

This assay determines the binding affinity of nisoxetine to the norepinephrine transporter using a radiolabeled ligand, typically [3H]nisoxetine.[6]

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [3H]nisoxetine for NET, and the inhibition constant (Ki) of unlabeled nisoxetine.

Materials:

-

Radioligand: [3H]nisoxetine[6]

-

Tissue Preparation: Membranes from cells expressing NET or brain tissue homogenates (e.g., rat frontal cortex)[7]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[6]

-

Non-specific Binding Control: 10 µM Desipramine[6]

-

Filtration Apparatus: Glass fiber filters and a cell harvester[6]

-

Scintillation Counter [6]

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.[6]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with varying concentrations of unlabeled nisoxetine.[6]

-

Incubation: Add the membrane preparation, [3H]nisoxetine (at a concentration close to its Kd), and either buffer, desipramine, or unlabeled nisoxetine to the respective wells. Incubate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[6]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[6]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding, determine the IC50 value (the concentration of unlabeled nisoxetine that inhibits 50% of specific [3H]nisoxetine binding) and then calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. Nisoxetine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Some pharmacological actions of nisoxetine, a bicyclic inhibitor of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and regional mouse brain distribution of [11C]nisoxetine, a norepinephrine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

Nisoxetine Hydrochloride: A Technical Safety and Toxicity Profile

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

Abstract

Nisoxetine (B1678948) hydrochloride, a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), has been a valuable tool in neuroscience research for decades. While it was initially investigated as an antidepressant, it never reached the market for clinical use. This technical guide provides a comprehensive overview of the available safety and toxicity data on nisoxetine hydrochloride, with a focus on preclinical and early clinical findings. The information is presented to aid researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and to inform the design of future studies. It is important to note that publicly available data on the comprehensive safety and toxicity of nisoxetine hydrochloride is limited, particularly concerning quantitative measures such as LD50 and NOAEL values from GLP-compliant studies.

Introduction

Nisoxetine hydrochloride acts by selectively blocking the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[1] This mechanism of action underlies its potential therapeutic effects as well as its toxicological profile. This document synthesizes the available non-clinical and early clinical data to provide a detailed overview of the safety and toxicity of nisoxetine hydrochloride.

Pharmacodynamics and Mechanism of Action

Nisoxetine is a high-affinity inhibitor of the norepinephrine transporter.[1] Its selectivity for NET over the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT) is a key feature of its pharmacological profile.[2] The binding of nisoxetine to NET blocks the reuptake of norepinephrine from the synapse, thereby prolonging its action on adrenergic receptors.

Signaling Pathway

The primary signaling pathway affected by nisoxetine is the norepinephrine signaling cascade. By inhibiting NET, nisoxetine increases the availability of norepinephrine to bind to postsynaptic α- and β-adrenergic receptors, leading to downstream signaling events.

References

Preclinical Research on Nisoxetine as an Antidepressant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Norepinephrine (B1679862) Transporter (NET) Inhibition

Nisoxetine (B1678948) exerts its pharmacological effects primarily by binding to the norepinephrine transporter (NET) with high affinity, thereby blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This action leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Binding Affinity and Selectivity

Preclinical studies have consistently demonstrated nisoxetine's high affinity and selectivity for the NET.

| Transporter | Nisoxetine Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | 0.8 | --INVALID-LINK-- |

| Serotonin Transporter (SERT) | ~800 | --INVALID-LINK-- |

| Dopamine Transporter (DAT) | ~400 | --INVALID-LINK-- |

Table 1: In vitro binding affinities of Nisoxetine for monoamine transporters.

Expected Downstream Signaling Pathways

The inhibition of norepinephrine reuptake by nisoxetine is hypothesized to initiate a cascade of intracellular signaling events that contribute to its antidepressant-like effects. While direct evidence for nisoxetine's modulation of these pathways is limited in publicly available research, the established mechanism for NRIs involves the following signaling cascade.

Preclinical Behavioral Models for Antidepressant Activity

Several established animal models are utilized to screen for antidepressant efficacy. While specific data for nisoxetine in these models is scarce in the literature, the following sections detail the standard experimental protocols.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to assess antidepressant-like activity.[2][3][4][5][6] The test is based on the principle that an animal, when placed in an inescapable cylinder of water, will eventually cease active escape behaviors and adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility.

Experimental Protocol:

-

Animals: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

-

Apparatus: A transparent Plexiglas cylinder (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Procedure:

-

Day 1 (Pre-test): Rats are individually placed in the cylinder for a 15-minute session.

-

Day 2 (Test): 24 hours after the pre-test, rats are administered nisoxetine or vehicle via intraperitoneal (i.p.) injection. 30-60 minutes post-injection, they are placed back into the cylinder for a 5-minute test session.

-

Data Collection: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the 5-minute test session.

-

| Treatment Group | Dose (mg/kg, i.p.) | Expected Outcome on Immobility Time |

| Vehicle | - | Baseline Immobility |

| Nisoxetine | 1 | Potential for slight decrease |

| Nisoxetine | 5 | Expected significant decrease |

| Nisoxetine | 10 | Expected robust decrease |

Table 2: Expected dose-dependent effects of Nisoxetine in the Forced Swim Test.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is considered to have high face and predictive validity for depression as it exposes animals to a series of mild, unpredictable stressors over several weeks, inducing a state of anhedonia, a core symptom of depression.[7][8][9][10] Anhedonia is typically assessed by a reduction in the consumption of a palatable sucrose (B13894) solution.

Experimental Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Housing: Animals are individually housed to allow for accurate measurement of food and water intake.

-

Stress Regimen (4-7 weeks): A variable sequence of mild stressors is applied daily. Examples include:

-

Stroboscopic lighting

-

Tilted cage (45°)

-

Wet bedding

-

Reversal of light/dark cycle

-

Food or water deprivation (for a defined period)

-

White noise

-

-

Sucrose Preference Test:

-

Baseline: Before the CUMS protocol, rats are habituated to a 1% sucrose solution. Their preference for sucrose over water is measured over 24 hours.

-

During CUMS: The sucrose preference test is repeated weekly to monitor the development of anhedonia.

-

Treatment: After the establishment of anhedonia (typically 2-3 weeks), daily administration of nisoxetine or vehicle begins and continues for the remainder of the stress period.

-

-

Data Analysis: Sucrose preference is calculated as: (Sucrose intake / (Sucrose intake + Water intake)) x 100.

| Treatment Group | Expected Outcome on Sucrose Preference in CUMS-exposed Rats |

| Vehicle | Continued low sucrose preference (anhedonia) |

| Nisoxetine | Reversal of the CUMS-induced decrease in sucrose preference |

Table 3: Expected effects of Nisoxetine on anhedonia in the Chronic Unpredictable Mild Stress model.

References

- 1. The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. animal.research.wvu.edu [animal.research.wvu.edu]

- 4. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 5. youtube.com [youtube.com]

- 6. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: A New Method for Inducing a Depression-Like Behavior in Rats [jove.com]

- 9. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Nisoxetine hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Nisoxetine (B1678948) hydrochloride is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been instrumental in neuropharmacological research.[1][2] Although initially investigated as an antidepressant, it is now primarily utilized as a standard research tool to study the norepinephrine transporter (NET).[1][2] This document provides a comprehensive technical guide on Nisoxetine hydrochloride, including its physicochemical properties, mechanism of action, and key experimental protocols.

Physicochemical and Pharmacological Properties

Nisoxetine hydrochloride's key quantitative data are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| CAS Number | 57754-86-6 | [3][4][5][6] |

| Molecular Formula | C₁₇H₂₁NO₂·HCl | [3][4][5] |

| Molecular Weight | 307.82 g/mol | [3][6] |

| Ki for NET | ~0.8 - 5.1 nM | [1][2][4] |

| Ki for DAT | ~477 nM | [4] |

| Ki for SERT | ~383 nM | [4] |

Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Nisoxetine exerts its effects by selectively binding to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1][2] This inhibition of reuptake leads to an increased concentration and prolonged presence of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. The high selectivity of nisoxetine for NET over the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT) makes it a valuable tool for isolating and studying the specific roles of the noradrenergic system.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for two key experimental assays used to characterize Nisoxetine hydrochloride.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor or transporter. In the case of nisoxetine, a competitive binding assay using a radiolabeled ligand, such as [³H]nisoxetine, is employed to determine its affinity for the norepinephrine transporter.

Objective: To determine the inhibitory constant (Ki) of Nisoxetine hydrochloride for the norepinephrine transporter (NET).

Materials:

-

HEK293 or CHO cells stably expressing human NET (hNET)

-

Radioligand: [³H]Nisoxetine

-

Test Compound: Nisoxetine hydrochloride

-

Reference Compound: Desipramine hydrochloride

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filter mats

-

Cell harvester

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation:

-

Culture hNET-expressing cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

Perform the assay in a 96-well microplate in triplicate.

-

Total Binding: Add assay buffer, [³H]Nisoxetine, and the membrane preparation.

-

Non-specific Binding: Add a high concentration of a competing ligand (e.g., 10 µM Desipramine), [³H]Nisoxetine, and the membrane preparation.

-

Competitive Binding: Add varying concentrations of Nisoxetine hydrochloride, [³H]Nisoxetine, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at 4°C for 2-3 hours to allow binding to reach equilibrium.[7]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Nisoxetine hydrochloride concentration.

-

Determine the IC₅₀ value (the concentration of Nisoxetine that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Norepinephrine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of norepinephrine into cells or synaptosomes. It provides a direct measure of the compound's potency as a reuptake inhibitor.

Objective: To determine the IC₅₀ value of Nisoxetine hydrochloride for the inhibition of norepinephrine uptake.

Materials:

-

Cell line expressing NET (e.g., HEK293-hNET) or synaptosomes prepared from brain tissue

-

Radiolabeled norepinephrine: [³H]-L-norepinephrine

-

Test Compound: Nisoxetine hydrochloride

-

Reference Inhibitor: Desipramine

-

Krebs-Ringer-HEPES (KRH) buffer

-

Cell culture plates or filtration apparatus for synaptosomes

-

Scintillation counter

Methodology:

-

Cell/Synaptosome Preparation:

-

For Cells: Plate NET-expressing cells in appropriate culture plates and grow to a suitable density.

-

For Synaptosomes: Prepare synaptosomes from brain tissue (e.g., rat cortex) by homogenization and differential centrifugation.

-

-

Assay Procedure:

-

Wash the cells or resuspend the synaptosomes in KRH buffer.

-

Pre-incubate the cells/synaptosomes with varying concentrations of Nisoxetine hydrochloride or vehicle control for 10-15 minutes at 37°C.[4]

-

Initiate the uptake by adding a fixed concentration of [³H]-L-norepinephrine.

-

Allow the uptake to proceed for a short period (e.g., 10-20 minutes) at 37°C.

-

-

Termination of Uptake:

-

Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer or by filtering the synaptosome suspension through glass fiber filters.

-

-

Quantification:

-

Lyse the cells or collect the filters and measure the amount of radioactivity taken up using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage inhibition of norepinephrine uptake for each concentration of Nisoxetine hydrochloride compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the Nisoxetine hydrochloride concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nisoxetine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 6. The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Selective Affinity of Nisoxetine for the Norepinephrine Transporter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selective inhibitory action of Nisoxetine on the norepinephrine (B1679862) transporter (NET) over the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). Nisoxetine, a phenoxyphenylpropylamine derivative, is a widely utilized research tool for its potent and specific blockade of norepinephrine reuptake. This document details the quantitative binding affinities, the experimental methodologies used to determine these values, and the relevant signaling pathways of the monoamine transporters.

Quantitative Analysis of Nisoxetine's Selectivity

The selectivity of Nisoxetine for NET is quantitatively demonstrated by its significantly lower inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) for NET compared to SERT and DAT. The following table summarizes the binding affinities reported in the literature. It is important to note that absolute values can vary between studies depending on the specific experimental conditions, such as the tissue preparation (e.g., rat brain synaptosomes, cultured cells expressing the human transporter) and the radioligand used.

| Transporter | Parameter | Value (nM) | Species/System | Reference(s) |

| NET | Ki | 0.46 | Rat | [1] |

| Ki | 0.8 | Rat | [2] | |

| Ki | 5.1 | Not Specified | [3] | |

| SERT | Ki | 158 | Rat | [1] |

| Ki | 383 | Not Specified | [3] | |

| DAT | Ki | 378 | Rat | [1] |

| Ki | 477 | Not Specified | [3] |

The data clearly illustrates that Nisoxetine is several hundred-fold more potent as an inhibitor of NET than of SERT or DAT, establishing its role as a selective norepinephrine reuptake inhibitor (SNRI).

Experimental Protocols for Determining Transporter Selectivity

The determination of Nisoxetine's binding affinity and functional potency relies on two primary types of in vitro assays: radioligand binding assays and functional uptake assays. These assays are typically performed using cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that are genetically engineered to express a high density of a specific monoamine transporter (hNET, hSERT, or hDAT).

Radioligand Binding Assay

This assay measures the direct interaction of a compound with the transporter protein by quantifying the displacement of a radioactive ligand (radioligand) that is known to bind to the transporter.

Objective: To determine the inhibition constant (Ki) of Nisoxetine for NET, SERT, and DAT.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing hNET, hSERT, or hDAT.

-

Radioligands:

-

For NET: [³H]Nisoxetine

-

For SERT: [³H]Citalopram or [³H]Paroxetine

-

For DAT: [³H]WIN 35,428 or [³H]GBR-12935

-

-

Test Compound: Nisoxetine hydrochloride

-

Reference Compound (for non-specific binding): A high concentration of a known selective inhibitor for the respective transporter (e.g., Desipramine for NET).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filter mats

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target transporter to a high density.

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with a range of Nisoxetine concentrations.

-

Total Binding: Add assay buffer, radioligand, and the cell membrane preparation.

-

Non-specific Binding: Add the reference compound, radioligand, and the cell membrane preparation.

-

Competition Binding: Add serial dilutions of Nisoxetine, radioligand, and the cell membrane preparation.

-

Incubate the plate, typically at 4°C for 2-3 hours, to allow the binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Nisoxetine concentration.

-

Determine the IC50 value (the concentration of Nisoxetine that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Uptake Assay

This assay measures the ability of a compound to inhibit the transport of a radioactive substrate (typically the natural neurotransmitter) into the cell.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Nisoxetine for the inhibition of norepinephrine, serotonin, and dopamine uptake.

Materials:

-

Cells: HEK293 or CHO cells stably expressing hNET, hSERT, or hDAT, plated in 96-well plates.

-

Radioactive Substrates:

-

For NET: [³H]Norepinephrine

-

For SERT: [³H]Serotonin (5-HT)

-

For DAT: [³H]Dopamine (DA)

-

-

Test Compound: Nisoxetine hydrochloride

-

Reference Compound (for non-specific uptake): A high concentration of a known selective inhibitor for the respective transporter.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail

-

96-well microplates

-

Liquid scintillation counter

Procedure:

-

Cell Plating:

-

Seed the cells into 96-well plates and allow them to grow to confluence.

-

-

Uptake Assay:

-

On the day of the assay, wash the cells with pre-warmed assay buffer.

-

Pre-incubate the cells with various concentrations of Nisoxetine or the reference compound for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake reaction by adding the radioactive substrate to each well.

-

Incubate the plate at 37°C for a time that is within the linear range of uptake for each transporter (typically 5-15 minutes).

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold wash buffer to remove the extracellular radioactive substrate.

-

Lyse the cells to release the intracellular contents.

-

-

Quantification and Data Analysis:

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of the reference inhibitor) from the total uptake.

-

Plot the percentage of inhibition of uptake against the logarithm of the Nisoxetine concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways of Monoamine Transporters

The primary function of monoamine transporters is to regulate the concentration of neurotransmitters in the synaptic cleft, thereby controlling the duration and intensity of neurotransmission. While Nisoxetine's direct action is on the transporter itself, understanding the downstream signaling pathways of the neurotransmitters these transporters regulate is crucial for a complete picture of its pharmacological effects.

Norepinephrine Transporter (NET) and Norepinephrine Signaling

Norepinephrine, upon binding to its adrenergic receptors (alpha and beta), initiates a cascade of intracellular events. The reuptake of norepinephrine by NET terminates this signaling.

Serotonin Transporter (SERT) and Serotonin Signaling

Serotonin (5-HT) exerts its effects by binding to a variety of 5-HT receptors. SERT is responsible for the reuptake of serotonin from the synapse.

Dopamine Transporter (DAT) and Dopamine Signaling

Dopamine's actions are mediated through dopamine receptors, and its synaptic concentration is primarily regulated by DAT.

Conclusion

Nisoxetine's high selectivity for the norepinephrine transporter over the serotonin and dopamine transporters is well-established through rigorous in vitro pharmacological studies. The quantitative data from radioligand binding and functional uptake assays consistently demonstrate a significant potency difference, making it an invaluable tool for isolating the effects of norepinephrine reuptake inhibition in experimental settings. A thorough understanding of the methodologies used to characterize this selectivity is essential for the accurate interpretation of research findings and for the development of novel therapeutics targeting the monoamine transporter family.

References

A Technical Guide to the Stereospecificity of Nisoxetine Hydrochloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoxetine (B1678948) hydrochloride, a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), has been a valuable tool in neuroscience research for decades. As a chiral molecule, it exists as two enantiomers, (R)-nisoxetine and (S)-nisoxetine. This technical guide provides an in-depth exploration of the stereospecificity of these enantiomers, focusing on their differential pharmacology, methods for their separation and synthesis, and the downstream effects of their primary mechanism of action. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for key methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and logical relationships.

Introduction

Nisoxetine, chemically known as (±)-N-methyl-γ-(2-methoxyphenoxy)benzenepropanamine hydrochloride, is a phenoxyphenylpropylamine derivative that selectively inhibits the norepinephrine transporter (NET).[1][2] Originally investigated as an antidepressant, it is now primarily utilized as a standard research tool to study the role of norepinephrine in various physiological and pathological processes.[1] Nisoxetine is a racemic mixture, and its pharmacological activity is highly dependent on the stereochemistry of its chiral center.[3][4] The (R)-enantiomer is significantly more potent in its interaction with the NET compared to the (S)-enantiomer, highlighting the importance of stereospecificity in its biological activity.[3] This guide will delve into the critical aspects of nisoxetine's enantiomers, providing a comprehensive resource for researchers in the field.

Stereospecific Pharmacodynamics

The primary pharmacological target of nisoxetine is the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. Inhibition of NET by nisoxetine leads to an increase in the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.

The two enantiomers of nisoxetine exhibit a significant difference in their affinity for the NET. The (R)-isomer of nisoxetine possesses a 20-fold greater affinity for the NET than its (S)-isomer.[3] This stereoselectivity is a crucial factor in the overall pharmacological profile of racemic nisoxetine.

Binding Affinities and Inhibitory Potencies

The differential interaction of the nisoxetine enantiomers with the NET and other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), has been quantified through various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Binding Affinities (Ki) of Nisoxetine Enantiomers and Racemate for Monoamine Transporters

| Compound | Transporter | Ki (nM) | Species | Reference |

| (R)-Nisoxetine | NET | 0.46 | Rat | [4] |

| (R)-Nisoxetine | SERT | 158 | Rat | [4] |

| (R)-Nisoxetine | DAT | 378 | Rat | [4] |

| Racemic Nisoxetine | NET | 0.8 | Rat | [3] |

| Racemic Nisoxetine | NET | 5.1 | Not Specified | [5] |

| Racemic Nisoxetine | SERT | 383 | Not Specified | [5] |

| Racemic Nisoxetine | DAT | 477 | Not Specified | [5] |

Table 2: Inhibitory Concentrations (IC50) of Racemic Nisoxetine

| Assay | IC50 | Species/System | Reference |

| Norepinephrine Uptake Inhibition | 1 nM | Not Specified | [6] |

| Inhibition of [3H]Nisoxetine Binding | 1.4 ± 0.1 nM | Rat frontal cortical membranes | [7] |

| Inhibition of [3H]Noradrenaline Uptake | 2.1 ± 0.3 nM | Rat frontal cortical synaptosomes | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Chemoenzymatic Synthesis of Nisoxetine Enantiomers

A common strategy for the synthesis of enantiomerically pure nisoxetine involves the lipase-catalyzed kinetic resolution of a chiral intermediate. The following is a generalized protocol based on published methods.[8][9]

Diagram 1: Chemoenzymatic Synthesis of Nisoxetine Enantiomers

Caption: Chemoenzymatic synthesis of nisoxetine enantiomers.

Protocol:

-

Kinetic Resolution:

-

Dissolve the racemic precursor (e.g., 3-hydroxy-3-phenylpropanenitrile) in an appropriate organic solvent (e.g., diisopropyl ether).

-

Add an acyl donor (e.g., vinyl acetate) and the lipase (e.g., Pseudomonas cepacia lipase).

-

Incubate the reaction at a controlled temperature (e.g., 40°C) with agitation.

-

Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

-

Separate the resulting (S)-alcohol and (R)-acetate by column chromatography.

-

-

Hydrolysis of the (R)-Acetate:

-

Hydrolyze the separated (R)-acetate using a suitable base (e.g., sodium hydroxide) in a solvent mixture (e.g., methanol/water) to yield the (R)-alcohol.

-

-

Conversion to Nisoxetine Enantiomers:

-

Independently convert the (S)-alcohol and (R)-alcohol to their respective nisoxetine enantiomers through a series of chemical transformations, which may include conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with methylamine (B109427) and subsequent etherification with 2-methoxyphenol.

-

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

The separation of nisoxetine enantiomers is crucial for studying their individual properties. Chiral HPLC is a widely used technique for this purpose.[10][11]

Diagram 2: Chiral HPLC Experimental Workflow

References

- 1. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. Nisoxetine - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Desipramine treatment decreases 3H-nisoxetine binding and norepinephrine transporter mRNA in SK-N-SHSY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Some pharmacological actions of nisoxetine, a bicyclic inhibitor of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synephrine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis of Nisoxetine Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting in vivo microdialysis studies in rats to investigate the effects of nisoxetine (B1678948) hydrochloride on extracellular neurotransmitter levels, particularly norepinephrine (B1679862) and dopamine (B1211576), in the medial prefrontal cortex (mPFC).

Introduction

Nisoxetine is a potent and selective norepinephrine reuptake inhibitor (NRI).[1] By blocking the norepinephrine transporter (NET), nisoxetine increases the synaptic availability of norepinephrine. Due to the low expression of the dopamine transporter (DAT) in the prefrontal cortex, the NET is also responsible for the reuptake of dopamine in this brain region.[2] Consequently, administration of nisoxetine can lead to an increase in extracellular levels of both norepinephrine and dopamine in the mPFC.[3] In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound analytes from the extracellular fluid of specific brain regions in awake, freely moving animals, providing critical data on the neurochemical effects of compounds like nisoxetine.

Data Presentation

The following table summarizes the expected quantitative changes in extracellular norepinephrine (NE) and dopamine (DA) concentrations in the rat medial prefrontal cortex (mPFC) following local administration of nisoxetine via reverse microdialysis.

| Treatment Group | Analyte | Baseline Concentration (pg/µL) (Hypothetical) | Post-Nisoxetine Concentration (pg/µL) (Hypothetical) | Percent Change from Baseline |

| aCSF Control | NE | 1.5 | 1.5 | 0% |

| aCSF Control | DA | 0.8 | 0.8 | 0% |

| 10 µM Nisoxetine | NE | 1.5 | 10.5 | ~600%[3] |

| 10 µM Nisoxetine | DA | 0.8 | 2.16 | ~170%[3] |

Note: Baseline and post-nisoxetine concentrations are hypothetical values calculated based on the reported percentage change from baseline to illustrate the expected magnitude of effect. Actual concentrations may vary depending on the analytical method and individual animal differences.

Experimental Protocols

This section details the methodology for performing in vivo microdialysis to assess the effects of nisoxetine hydrochloride in the rat mPFC.

Materials and Reagents

-

Animals: Adult male Sprague-Dawley rats (250-350 g)

-

Surgical Equipment: Stereotaxic frame, anesthesia machine (e.g., for isoflurane), surgical drill, dental cement, skull screws, sutures.

-

Microdialysis Equipment: Microdialysis probes (e.g., 2-4 mm active membrane length), guide cannulae, microinfusion pump, fraction collector.

-

Chemicals: Nisoxetine hydrochloride, urethane (B1682113) or isoflurane (B1672236) for anesthesia, sterile saline.

-

Artificial Cerebrospinal Fluid (aCSF): A common composition (in mM) is: 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to a pH of 7.4.[4] The solution should be sterile-filtered before use.

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for the analysis of norepinephrine and dopamine.

Surgical Procedure: Guide Cannula Implantation

-

Anesthesia: Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame. Ensure the absence of a pedal withdrawal reflex to confirm the depth of anesthesia.

-

Surgical Preparation: Shave the scalp and clean it with an antiseptic solution. Make a midline incision to expose the skull.

-

Stereotaxic Targeting: Identify bregma and lambda and adjust the head position to ensure a flat skull surface. Determine the stereotaxic coordinates for the medial prefrontal cortex. A representative coordinate is: AP: +3.2 mm, ML: ±0.8 mm, DV: -2.0 mm from bregma.[5][6]

-

Craniotomy: Drill a small burr hole in the skull at the determined coordinates.

-

Guide Cannula Implantation: Slowly lower the guide cannula to the target dorsal-ventral coordinate.

-

Fixation: Secure the guide cannula to the skull using dental cement and jeweler's screws.

-

Post-operative Care: Suture the incision, administer analgesics, and allow the animal to recover for at least 48 hours in a clean, warm cage before the microdialysis experiment.

In Vivo Microdialysis Procedure

-

Habituation: On the day of the experiment, place the rat in the microdialysis experimental chamber to allow for habituation for at least 1-2 hours.

-

Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the mPFC.

-

Perfusion and Equilibration: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[7] Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

-

Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials.

-

Nisoxetine Administration (Reverse Dialysis): To study the local effects, switch the perfusion medium to aCSF containing 10 µM nisoxetine hydrochloride.

-

Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for the desired duration of the experiment (e.g., 3-4 hours).

-

Sample Storage: Immediately store the collected dialysate samples at -80°C until analysis.

Sample Analysis

Analyze the dialysate samples for norepinephrine and dopamine concentrations using HPLC-ECD. The results are typically expressed as a percentage change from the average baseline concentrations.

Visualizations

Nisoxetine Signaling Pathway

Caption: Mechanism of action of Nisoxetine hydrochloride.

In Vivo Microdialysis Experimental Workflow

Caption: Workflow for nisoxetine in vivo microdialysis.

References

- 1. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines | Journal of Neuroscience [jneurosci.org]

- 3. Frontiers | Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for [3H]-Nisoxetine in In Vitro Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing [3H]-Nisoxetine as a radioligand in in vitro binding assays to characterize the norepinephrine (B1679862) transporter (NET). The protocols detailed below are suitable for researchers in neuropharmacology, drug discovery, and related fields.

Introduction

[3H]-Nisoxetine is a potent and selective radioligand for the norepinephrine transporter (NET).[1] Its high affinity and specificity make it an invaluable tool for quantifying NET density (Bmax) and the affinity (Kd) of unlabeled ligands in various biological preparations, including brain tissue homogenates and cell lines heterologously expressing the transporter. This document outlines detailed protocols for saturation and competition binding assays using [3H]-Nisoxetine, along with data analysis procedures and a summary of binding data for key reference compounds.

Key Concepts in Radioligand Binding Assays

Radioligand binding assays are fundamental in pharmacology for studying ligand-receptor interactions. The key parameters determined are:

-

Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.[2]

-

Bmax (Maximum Receptor Density): Represents the total concentration of receptors in the sample, expressed as fmol/mg protein or pmol/mg protein.[2]

-

Ki (Inhibition Constant): Represents the affinity of a competing unlabeled ligand for the receptor. It is the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present.

Data Presentation: Binding Affinity of NET Ligands

The following table summarizes the binding affinities (Ki) of various compounds for the norepinephrine transporter, as determined by [3H]-Nisoxetine binding assays.

| Compound | Class | Ki (nM) | Species/System |

| Nisoxetine | NRI | ~0.7 (Kd) | Rat Cortical Homogenates |

| Desipramine | Tricyclic Antidepressant (TCA) | 7.36 | Rat NET |

| Reboxetine | NRI | 1.1 | Rat NET |

| (R)-Tomoxetine (Atomoxetine) | NRI | 5 | Human NET (cloned) |

| Nortriptyline | Tricyclic Antidepressant (TCA) | 3.4 | - |

| Mazindol | Atypical Antidepressant | 3.2 | NET |

| Duloxetine | SNRI | 7.5 | NET |

| Venlafaxine | SNRI | - | - |

| Indatraline | Triple Reuptake Inhibitor | 5.8 | NET |

Note: Ki values can vary depending on the experimental conditions (e.g., tissue preparation, buffer composition, temperature). The values presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Saturation Binding Assay with [3H]-Nisoxetine in Rat Brain Homogenate

This protocol is designed to determine the Kd and Bmax of [3H]-Nisoxetine for the norepinephrine transporter in rat brain tissue.

Materials:

-

Rat brain tissue (e.g., cortex, hippocampus)

-

[3H]-Nisoxetine (specific activity 70-90 Ci/mmol)

-

Desipramine (for non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Cold Assay Buffer

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Tissue Preparation:

-

Dissect the desired brain region on ice.

-

Homogenize the tissue in 10-20 volumes of ice-cold Assay Buffer using a Polytron or similar homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 15-20 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh ice-cold Assay Buffer, and centrifuge again.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 100-200 µ g/100 µL. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

Prepare serial dilutions of [3H]-Nisoxetine in Assay Buffer, typically ranging from 0.1 to 20 nM.

-

For each concentration of [3H]-Nisoxetine, set up triplicate tubes for total binding and non-specific binding.

-

Total Binding Tubes: Add 100 µL of brain homogenate and 50 µL of the corresponding [3H]-Nisoxetine dilution.

-

Non-specific Binding Tubes: Add 100 µL of brain homogenate, 50 µL of the corresponding [3H]-Nisoxetine dilution, and 50 µL of 10 µM Desipramine (final concentration 1 µM).

-

-

Incubation:

-

Incubate all tubes at 4°C for 2-3 hours to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters three times with 3-4 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

-

Allow the vials to equilibrate in the dark for at least 4 hours.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the average non-specific binding (CPM) from the average total binding (CPM) for each [3H]-Nisoxetine concentration.

-

Plot the specific binding (Y-axis) against the concentration of [3H]-Nisoxetine (X-axis).

-

Analyze the data using non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a one-site binding (hyperbola) model. This will yield the Kd and Bmax values.

Protocol 2: Competition Binding Assay with [3H]-Nisoxetine in hNET-expressing Cells

This protocol is used to determine the affinity (Ki) of an unlabeled test compound for the human norepinephrine transporter (hNET) expressed in a cell line (e.g., HEK293 or CHO cells).

Materials:

-

Cell membranes from a cell line stably expressing hNET

-

[3H]-Nisoxetine (specific activity 70-90 Ci/mmol)

-

Unlabeled test compound

-

Desipramine (as a reference compound)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Cold Assay Buffer

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation counter

Procedure:

-

Cell Membrane Preparation:

-

Culture hNET-expressing cells to confluency.

-

Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

-

Resuspend the pellet in Assay Buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer. Determine the protein concentration.

-

-

Assay Setup:

-

Prepare serial dilutions of the unlabeled test compound and a reference compound (e.g., Desipramine) in Assay Buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-Nisoxetine (at a final concentration close to its Kd, e.g., 1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).

-

Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [3H]-Nisoxetine, and 100 µL of the membrane preparation.

-

Test Compound: 50 µL of the test compound dilution, 50 µL of [3H]-Nisoxetine, and 100 µL of the membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at 4°C for 2-3 hours with gentle agitation.

-

-

Filtration:

-

Rapidly harvest the contents of the wells onto a glass fiber filter mat using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer.

-

-

Quantification:

-

Dry the filter mat and place the filter discs into scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Nisoxetine).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]-Nisoxetine used in the assay and Kd is the dissociation constant of [3H]-Nisoxetine for the receptor.

Visualization of Experimental Workflows and Signaling Pathways

Caption: Workflow for [3H]-Nisoxetine In Vitro Binding Assay.

Caption: Simplified overview of NET function and regulation.

References

Experimental Design for Behavioral Studies with Nisoxetine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Nisoxetine, a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), in common behavioral assays relevant to the study of depression, anxiety, and cognition. The following sections outline the mechanism of action of Nisoxetine and provide comprehensive experimental designs for the Forced Swim Test (FST), Tail Suspension Test (TST), Elevated Plus Maze (EPM), and Novel Object Recognition (NOR) test.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Nisoxetine functions by selectively blocking the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1] This blockade leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This mechanism is the basis for its use in research as a tool to investigate the role of norepinephrine in various physiological and pathological processes, including mood and cognitive functions.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to assess antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the latency to immobility and decrease the total duration of immobility.

Experimental Protocol

Materials:

-

Cylindrical container (e.g., 40 cm tall, 20 cm diameter)

-

Water maintained at 23-25°C

-

Nisoxetine hydrochloride

-

Vehicle (e.g., saline)

-

Video recording and analysis software

Procedure:

-

Animal Acclimation: Acclimate rodents (rats or mice) to the testing room for at least 60 minutes prior to the experiment.

-

Drug Administration: Administer Nisoxetine or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

-

Pre-Test Session (Day 1): Gently place each animal into the cylinder filled with 15 cm of water for a 15-minute pre-test session. After the session, remove the animal, dry it with a towel, and return it to its home cage.

-

Test Session (Day 2): 24 hours after the pre-test, place the animal back into the water-filled cylinder for a 5-minute test session.

-

Data Collection: Record the session and score the latency to the first bout of immobility and the total time spent immobile during the 5-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Quantitative Data Summary:

| Dose of Nisoxetine (mg/kg, i.p.) | Animal Model | Primary Outcome Measure | Expected Effect |

| 5 - 20 | Rat | Immobility Time (s) | Decrease |

| 10 - 30 | Mouse | Immobility Time (s) | Decrease |

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral assay for screening potential antidepressant drugs in mice. The test involves suspending mice by their tails, and the duration of immobility is measured as an indicator of behavioral despair.

Experimental Protocol

Materials:

-